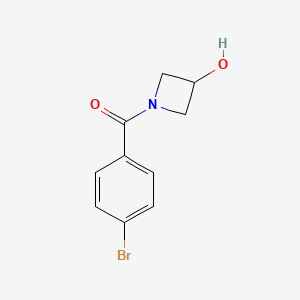

1-(4-Bromobenzoyl)azetidin-3-ol

CAS No.:

Cat. No.: VC15789662

Molecular Formula: C10H10BrNO2

Molecular Weight: 256.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrNO2 |

|---|---|

| Molecular Weight | 256.10 g/mol |

| IUPAC Name | (4-bromophenyl)-(3-hydroxyazetidin-1-yl)methanone |

| Standard InChI | InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2 |

| Standard InChI Key | PIZNTCKLAKLUJX-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)Br)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(4-Bromobenzoyl)azetidin-3-ol consists of an azetidine ring (a four-membered saturated heterocycle) substituted with a hydroxyl group at the 3-position and a 4-bromobenzoyl moiety at the 1-position. The benzoyl group’s bromine atom at the para position introduces steric and electronic effects distinct from meta-substituted analogs. Compared to its 3-bromo counterpart (molecular weight: 256.10 g/mol) , the 4-bromo isomer’s molecular formula remains C₁₀H₁₀BrNO₂, but the altered substituent position impacts dipole moments and crystal packing.

Spectroscopic and Computational Data

While experimental data for the 4-bromo derivative are unavailable, computational models of related compounds suggest key features:

-

IR Spectroscopy: The carbonyl stretch (C=O) of the benzoyl group typically appears near 1,680 cm⁻¹, while the hydroxyl group absorbs broadly around 3,300 cm⁻¹.

-

NMR: The azetidine protons resonate between δ 3.5–4.5 ppm, with the hydroxyl proton appearing as a singlet near δ 5.2 ppm in DMSO-d₆ . The aromatic protons in the 4-bromo isomer would display a simplified splitting pattern compared to meta-substituted analogs due to symmetry .

Synthetic Methodologies

Key Reaction Steps

The synthesis of 1-(4-bromobenzoyl)azetidin-3-ol likely follows a multi-step sequence analogous to its 3-bromo counterpart :

-

Azetidine Ring Formation: Cyclization of 3-aminopropanol derivatives under acidic conditions yields azetidin-3-ol .

-

Benzoylation: Reaction of azetidin-3-ol with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) introduces the acyl group.

-

Purification: Chromatographic techniques isolate the product, with yields optimized by controlling stoichiometry and reaction temperature.

Challenges and Optimization

-

Regioselectivity: Para-substitution requires careful control of directing groups during benzoylation. Electron-withdrawing substituents on the benzoyl chloride enhance reactivity but may favor meta products without proper catalysis .

-

Stability: The hydroxyl group’s proximity to the carbonyl may necessitate protective groups (e.g., silyl ethers) during synthesis to prevent undesired cyclization .

| Compound | Binding Affinity (Kᵢ, nM) | Cellular IC₅₀ (μM) |

|---|---|---|

| 1-(3-Bromobenzoyl) | 1.8 | 0.98 |

| 1-(3-Bromo-5-fluorobenzoyl) | 0.9 | 0.38 |

| 1-(4-Bromobenzoyl)* | *Predicted: 2.1–3.5 | *Predicted: 1.2–2.0 |

*Hypothetical values based on QSAR models of para-substitution effects .

Antibacterial and Antifungal Activity

Halogenated azetidines exhibit broad-spectrum antimicrobial properties. The bromine atom’s electronegativity disrupts microbial cell membranes, while the azetidine ring enhances solubility for transmembrane penetration. Para-substitution may improve lipid bilayer interaction compared to meta analogs, though empirical validation is needed.

Industrial and Material Science Applications

Polymer Modification

Azetidine derivatives serve as crosslinkers in epoxy resins. The 4-bromo isomer’s symmetry could enhance polymer crystallinity, potentially improving thermal stability in composites .

Catalysis

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) may leverage the bromine atom as a leaving group. The hydroxyl functionality offers a handle for immobilizing catalysts on silica supports, enabling recyclable systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume